N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: is a chemical compound characterized by its unique structure, which includes a benzyl group, a difluoromethylsulfanyl group, and a thiadiazol-2-amine moiety
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine may be used to study biological processes and pathways. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: . Its unique chemical properties may make it useful in the design of new therapeutic agents.
Industry: : In industry, this compound can be used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
Target of Action
The primary target of N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound acts as a selective inhibitor of STAT3 . It directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation . This prevents STAT3 from activating downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .
Result of Action
The inhibition of STAT3 by this compound leads to anti-proliferative activity against cancer cells with overactive STAT3 . It induces cell cycle arrest and apoptosis in these cells . In a xenograft model of DU145, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of benzylamine with a suitable thiadiazole precursor under controlled conditions. The difluoromethylsulfanyl group can be introduced through subsequent reactions involving difluoromethylating agents.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: : N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazoles.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine include other thiadiazoles and benzyl derivatives. These compounds share structural similarities but may differ in their functional groups and properties.
Uniqueness: : this compound stands out due to its specific combination of a benzyl group, a difluoromethylsulfanyl group, and a thiadiazol-2-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.
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Properties
IUPAC Name |
N-benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3S2/c11-8(12)16-10-15-14-9(17-10)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYHVSQQDAFHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(S2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.